molecular formula C8H18N2O2S B1344332 2-(Azepan-1-ylsulfonyl)ethanamine CAS No. 926211-37-2

2-(Azepan-1-ylsulfonyl)ethanamine

Cat. No.: B1344332
CAS No.: 926211-37-2
M. Wt: 206.31 g/mol
InChI Key: NUQMYTVRCBDREG-UHFFFAOYSA-N
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Description

2-(Azepan-1-ylsulfonyl)ethanamine, with the CAS number 926211-37-2, is a chemical compound offered as a high-purity building block for research and development applications. This molecule, with the molecular formula C8H18N2O2S and a molecular weight of 206.31 g/mol, features a seven-membered azepane ring linked to an ethanamine group via a sulfonyl moiety . The sulfonyl group is a key functional motif in medicinal chemistry, often used to modulate the physicochemical properties of a molecule or to serve as a linker in the construction of more complex chemical entities. As a specialized intermediate, it is valuable for synthesizing novel compounds for screening and investigation in drug discovery programs . Nitrogen-containing heterocycles like the azepane ring in this product are fundamental structural motifs in medicinal chemistry, forming the backbone of a vast number of approved therapeutic agents due to their favorable interactions with biological targets . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can order this compound with the assurance of quality, and it is available for shipping from multiple global stockpoints to ensure reliable, cold-chain transportation when required . For specific pricing, availability, and to view third-party analytical documentation such as Certificates of Analysis, please contact our sales team.

Properties

IUPAC Name

2-(azepan-1-ylsulfonyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c9-5-8-13(11,12)10-6-3-1-2-4-7-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQMYTVRCBDREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Overview

Step Reagents/Conditions Description
1 Azepane + chlorosulfonic acid or SO2Cl2 Formation of azepan-1-ylsulfonyl chloride intermediate
2 Azepan-1-ylsulfonyl chloride + ethanamine Nucleophilic substitution to form this compound
3 Purification (e.g., recrystallization, chromatography) Isolation of pure product

Reaction Conditions

  • The sulfonylation step is typically carried out at low temperatures (0–5 °C) to control the exothermic reaction and avoid side reactions.
  • The nucleophilic substitution with ethanamine is performed in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the released HCl.
  • Reaction times vary from 1 to 4 hours depending on scale and temperature.
  • Purification is achieved by standard organic techniques, including extraction, washing, and chromatographic separation.

Alternative Synthetic Routes

Some literature reports modifications to the above method to improve yield or purity:

Research Findings and Optimization

Structure-Activity Relationship (SAR) Insights

Studies on analogs of this compound, particularly in the context of PRMT5 inhibitors and GlyT1 inhibitors, have shown that:

  • The azepane ring contributes to solubility and biological activity.
  • Modifications on the sulfonamide nitrogen or ethanamine side chain can significantly affect potency and pharmacokinetic properties.
  • Introduction of basic nitrogen atoms in the azepane ring enhances solubility and receptor binding affinity.

Solubility and Stability Data

Compound Variant Solubility (μM in PBS) Plasma Stability (% Remaining) Notes
This compound (parent) ~80–100 >80% (human plasma) Good solubility and stability reported in analog studies
Modified sulfonamides with smaller rings or acyclic groups 50–90 Variable Retain potency but with altered solubility profiles

Analytical Characterization

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Starting material Azepane, ethanamine Commercially available or synthesized
Sulfonylation reagent Chlorosulfonic acid or SO2Cl2 Requires careful temperature control
Solvent Dichloromethane, THF Inert, aprotic solvents preferred
Base Triethylamine Neutralizes HCl byproduct
Temperature 0–5 °C (sulfonylation), room temp (coupling) Controls reaction rate and selectivity
Reaction time 1–4 hours Dependent on scale and conditions
Purification Recrystallization, chromatography Ensures high purity for biological testing

Chemical Reactions Analysis

Types of Reactions: 2-(Azepan-1-ylsulfonyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Chemistry: 2-(Azepan-1-ylsulfonyl)ethanamine serves as a building block in organic synthesis, facilitating the creation of complex molecules. It can undergo oxidation, reduction, and substitution reactions to form various products.
    • Oxidation: May yield sulfoxides or sulfones.
    • Reduction: May produce amines or alcohols.
    • Substitution: Can form substituted sulfonyl derivatives.
  • Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Related compounds with azepane derivatives have shown significant inhibition of cancer cell proliferation.
  • Medicine: Explored as a potential drug candidate for various therapeutic applications. Similar sulfonamide compounds have demonstrated promising results in tumor reduction and improved survival rates in animal models.
  • Industry: Utilized in the development of new materials and chemical processes.

Data Table: Summary of Biological Activities

ActivityRelated CompoundsFindings
AnticancerAzepane derivativesSignificant inhibition of cancer cell proliferation
Enzyme InhibitionSulfonamide analogsModulation of kinase activity
CytotoxicityPyridine-based compoundsDose-dependent reduction in cell viability

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by specific reagents and conditions, leading to different products.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
  • Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
  • Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-ylsulfonyl)ethanamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-(Azepan-1-ylsulfonyl)ethanamine:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Source
2-(1-Azepanyl)ethanamine Azepane + ethanamine (no sulfonyl) C₈H₁₈N₂ 142.25
2-(Azepan-1-yl)-2-thiophen-2-ylethanamine Azepane + thiophene + ethanamine C₁₃H₂₀N₂S 236.38
25B-NBOMe N-Benzyl substitution + bromophenyl + ethanamine C₁₉H₂₄BrNO₃ 404.31
Tryptamine hydrochloride Indole ring + ethanamine C₁₀H₁₃N₂⁺·Cl⁻ 196.68
Chloro-[2-(4-methyl-1,4-diazepan-1-yl)ethanamine] Pt(II) Diazepane + ethanamine + platinum coordination C₉H₂₀Cl₂N₂Pt 442.28

Key Observations :

  • Sulfonyl vs. Thiophene/Indole : The sulfonyl group in this compound likely increases polarity compared to thiophene () or indole derivatives (), affecting solubility and membrane permeability.
  • N-Substitution : Unlike NBOMe compounds (N-benzyl substitution, ), the sulfonyl linkage may reduce lipophilicity and alter receptor-binding profiles.

Physicochemical Properties

Quantum molecular descriptors from substituted phenethylamines () provide a basis for comparison:

Property This compound (Predicted) 25B-NBOMe (Measured) Tryptamine Derivatives (Measured)
Dipole Moment (D) High (due to -SO₂-) 5.2–6.8 3.5–4.5
HOMO Energy (eV) Lower (electron-withdrawing -SO₂-) -6.3 to -5.8 -5.9 to -5.5
LUMO Energy (eV) Higher (electron-deficient) -1.2 to -0.8 -1.5 to -1.0
LogP (Lipophilicity) ~1.5–2.0 3.1–3.5 2.0–2.5

Analysis :

  • Higher dipole moment suggests improved solubility in polar solvents but reduced blood-brain barrier penetration relative to lipophilic NBOMe analogs .

Pharmacological and Toxicological Profiles

Compound Activity/Toxicity Mechanism/Notes Source
25B-NBOMe Potent hallucinogen (5-HT₂A agonist) High toxicity; linked to fatal overdoses
Tryptamine derivatives Anti-plasmodial, HSP90 inhibition Binds to GLU527/TYR604 residues
Platinum-diazepane complex Anticancer (transcription inhibition) DNA interaction via Pt coordination
2-(1-Azepanyl)ethanamine Unknown (limited data) Structural flexibility for drug design

Inferences for Target Compound :

  • The sulfonyl group may confer unique binding to enzymes or receptors (e.g., sulfonamide drugs often target carbonic anhydrases).
  • Toxicity data are unavailable, but sulfonamides generally exhibit moderate safety profiles with rare hypersensitivity .

Biological Activity

2-(Azepan-1-ylsulfonyl)ethanamine, also known by its chemical name and CAS number 926211-37-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8_{8}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 192.29 g/mol

This compound features an azepane ring attached to a sulfonamide group, which is critical for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar sulfonamide structures often possess antimicrobial properties. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folate synthesis.
  • Anticancer Potential : Some derivatives of sulfonamides have demonstrated anticancer effects through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntioxidantPotential to scavenge free radicals

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
  • Receptor Modulation : The azepane ring may interact with various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Some studies suggest that compounds similar to this compound can exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to this compound:

  • A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of sulfonamide derivatives for antimicrobial activity, revealing promising results for compounds structurally related to this compound.
  • Another investigation focused on the anticancer effects of sulfonamide derivatives, demonstrating their ability to induce cell cycle arrest and apoptosis in various cancer cell lines .

Q & A

Q. How does the compound’s stability vary under thermal or oxidative stress?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Identify degradation products via LC-MS and propose pathways (e.g., sulfonamide hydrolysis to ethanamine) .

Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies.
  • Cross-validate computational predictions with experimental data to address contradictions.
  • Adhere to ethical guidelines for biological testing .

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